4-(2-(Benzo[d][1,3]dioxol-5-yl)acetyl)-3-methylpiperazin-2-one
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Overview
Description
The compound contains a piperazin-2-one group, which is a type of heterocyclic amine. It also contains a benzo[d][1,3]dioxol-5-yl group, which is a type of aromatic ether .
Molecular Structure Analysis
The molecular structure of a compound can be determined using various spectroscopic techniques, including nuclear magnetic resonance (NMR), infrared (IR) spectroscopy, and X-ray crystallography .Chemical Reactions Analysis
The chemical reactions of a compound depend on its functional groups. The piperazin-2-one group can participate in various reactions, such as acylation, alkylation, and reduction .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound, such as its solubility, melting point, and reactivity, can be predicted based on its structure .Mechanism of Action
Target of Action
Compounds with similar structures have been reported to target various cancer cell lines .
Mode of Action
Similar compounds have been shown to cause cell cycle arrest at the s phase and induce apoptosis in cancer cells .
Biochemical Pathways
Compounds with similar structures have been reported to modulate microtubule assembly through the suppression of tubulin polymerization or stabilization of microtubule structure .
Result of Action
Similar compounds have been reported to show potent growth inhibition properties with ic50 values generally below 5 μm against various human cancer cell lines .
Advantages and Limitations for Lab Experiments
4-(2-(Benzo[d][1,3]dioxol-5-yl)acetyl)-3-methylpiperazin-2-one has several advantages for use in scientific research, including its potent inhibitory effects on the serotonin and dopamine transporters, which make it a promising candidate for further research in the field of neuroscience. However, there are also several limitations to its use, including its potential for abuse and its unknown long-term effects on the brain.
Future Directions
There are several future directions for research on 4-(2-(Benzo[d][1,3]dioxol-5-yl)acetyl)-3-methylpiperazin-2-one, including further studies on its mechanism of action and its potential use in the treatment of various psychiatric disorders. Additionally, further research is needed to determine the long-term effects of this compound on the brain and its potential for abuse.
Synthesis Methods
4-(2-(Benzo[d][1,3]dioxol-5-yl)acetyl)-3-methylpiperazin-2-one can be synthesized using various methods, including the condensation reaction between 3-methylpiperazine and 2-(benzo[d][1,3]dioxol-5-yl)acetyl chloride. The reaction is typically carried out in the presence of a base such as triethylamine, and the resulting compound is purified using various techniques such as recrystallization or chromatography.
Scientific Research Applications
4-(2-(Benzo[d][1,3]dioxol-5-yl)acetyl)-3-methylpiperazin-2-one has been found to be a potent serotonin and dopamine transporter inhibitor, which makes it a promising candidate for further research in the field of neuroscience. It has been found to exhibit stimulant and entactogenic effects, which could potentially be useful in the treatment of various psychiatric disorders such as depression and anxiety.
Safety and Hazards
Biochemical Analysis
Biochemical Properties
Similar compounds have shown interactions with enzymes such as cyclooxygenase (COX), suggesting potential roles in biochemical reactions .
Molecular Mechanism
Related compounds have been found to induce apoptosis and cause cell cycle arrest in cancer cells .
Dosage Effects in Animal Models
There is currently no available data on the dosage effects of 4-(2-(Benzo[d][1,3]dioxol-5-yl)acetyl)-3-methylpiperazin-2-one in animal models .
Metabolic Pathways
Related compounds have been found to inhibit COX enzymes, suggesting potential involvement in prostaglandin biosynthesis .
Transport and Distribution
Information on the transport and distribution of this compound within cells and tissues is currently unavailable .
properties
IUPAC Name |
4-[2-(1,3-benzodioxol-5-yl)acetyl]-3-methylpiperazin-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N2O4/c1-9-14(18)15-4-5-16(9)13(17)7-10-2-3-11-12(6-10)20-8-19-11/h2-3,6,9H,4-5,7-8H2,1H3,(H,15,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FRQCWPWNVOIPQE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(=O)NCCN1C(=O)CC2=CC3=C(C=C2)OCO3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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